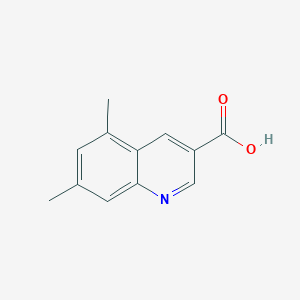

5,7-Dimethylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethylquinoline-3-carboxylic acid (DMQC) is a naturally occurring organic compound that is found in various plants, animals, and fungi. It is a derivatives of quinoline, which is a heterocyclic aromatic organic compound. DMQC has a wide range of scientific research applications and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A significant area of research focuses on the synthesis of quinoline derivatives, including compounds structurally related to 5,7-Dimethylquinoline-3-carboxylic acid. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids has been documented. A plausible mechanism for their formation, based on ab initio quantum-chemical calculations, proposes a nuanced understanding of the reaction pathways involved in creating these complex molecules (Rudenko et al., 2012). Additionally, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established through X-ray structural analysis, highlighting the detailed structural insights into these compounds (Rudenko et al., 2013).

Photophysical Properties and Applications

Research into the photophysical properties of quinoline derivatives has revealed their potential in photophysical applications. For example, phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analog ligands were studied, where the complexes exhibited extraordinary photophysical properties with significant emission quantum yields and excited life times (Małecki et al., 2015). This research suggests the potential use of these compounds in the development of new materials with specific photophysical characteristics.

Antimicrobial and Antitubercular Activities

There is also interest in the antimicrobial and antitubercular properties of quinoline derivatives. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated potent inhibitors of Mycobacterium tuberculosis, offering a promising avenue for the development of new antitubercular agents (Marvadi et al., 2020).

Organotin(IV) Carboxylates Synthesis

Additionally, research has delved into the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, revealing complex molecular structures and potential applications in various fields of organometallic chemistry (Xiao et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,7-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHSWTYNMZHUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589095 |

Source

|

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948293-95-6 |

Source

|

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)